cis-Cyclobutane-1,2-dicarboxylic acid

Catalog No.
S726149
CAS No.
1461-94-5
M.F
C6H8O4
M. Wt
144.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Cyclobutane-1,2-dicarboxylic acid

CAS Number

1461-94-5

Product Name

cis-Cyclobutane-1,2-dicarboxylic acid

IUPAC Name

(1S,2R)-cyclobutane-1,2-dicarboxylic acid

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+

InChI Key

SUSAGCZZQKACKE-ZXZARUISSA-N

SMILES

C1CC(C1C(=O)O)C(=O)O

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)C(=O)O

Organic Synthesis

cis-Cyclobutane-1,2-dicarboxylic acid is a valuable building block in organic synthesis, used to create more complex molecules. Its unique structure, containing both a cyclobutane ring and two carboxylic acid groups, allows for versatile functionalization and incorporation into various target molecules. Studies have explored its application in the synthesis of:

  • Heterocycles

    These are cyclic compounds containing atoms other than carbon in the ring. cis-Cyclobutane-1,2-dicarboxylic acid has been used as a precursor for the synthesis of various heterocycles, including pyrroles, furans, and thiophenes []. These heterocycles have diverse applications in medicinal chemistry and materials science.

  • Natural Products

    Researchers have employed cis-Cyclobutane-1,2-dicarboxylic acid in the synthesis of complex natural products, such as tetracyclic diterpenes and cannabinoids [, ]. These natural products often possess interesting biological properties, making them essential targets for drug discovery and development.

Material Science

Recent research has investigated the potential of cis-Cyclobutane-1,2-dicarboxylic acid as a building block for the design of novel materials. Its rigid structure and functional groups make it a promising candidate for the development of:

  • Metal-Organic Frameworks (MOFs)

    These are porous materials constructed from organic ligands and metal ions. Studies have shown that cis-Cyclobutane-1,2-dicarboxylic acid can be used to create MOFs with specific pore sizes and functionalities []. These MOFs have potential applications in gas storage, separation, and catalysis.

  • Polymers

    Researchers are exploring the use of cis-Cyclobutane-1,2-dicarboxylic acid in the synthesis of new types of polymers. The incorporation of this building block can lead to polymers with unique properties, such as improved thermal stability and mechanical strength []. These polymers could find applications in various fields, including electronics and advanced materials.

Cis-Cyclobutane-1,2-dicarboxylic acid is an organic compound with the molecular formula C₆H₈O₄. It features a cyclobutane ring with two carboxylic acid functional groups located at the 1 and 2 positions. This compound is characterized by its unique cyclic structure, which contributes to its distinct chemical properties and potential applications in various fields, including materials science and organic synthesis. The compound exists in two stereoisomeric forms: cis and trans, with the cis form being less common and more challenging to synthesize due to its structural constraints.

Typical of dicarboxylic acids. These include:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form cyclobutane derivatives.
  • Esterification: Reacting with alcohols can yield esters, which are useful in various applications.
  • Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Thermal Decomposition: Upon heating, the cyclobutane ring can cleave, leading to the formation of smaller organic molecules, which is significant for recycling applications .

Several methods have been developed for synthesizing cis-cyclobutane-1,2-dicarboxylic acid:

  • Hydrolysis of Dicyanide: One common method involves the hydrolysis of cis-cyclobutane-1,2-dicyanide using sulfuric acid monohydrate. This method allows for the selective formation of the cis isomer without isomerization during the process .
  • Photodimerization: Another approach includes capturing and photodimerizing trans-cinnamic acid to form the desired dicarboxylic acid .
  • Chemical Transformation: Various transformations involving intermediate compounds can yield cis-cyclobutane-1,2-dicarboxylic acid through controlled reaction conditions.

Cis-Cyclobutane-1,2-dicarboxylic acid has several notable applications:

  • Material Science: It serves as a building block for creating thermosetting plastics that can be recycled upon heating due to their thermocleavable nature .
  • Organic Synthesis: Its unique structure makes it a valuable intermediate in synthesizing more complex organic molecules.
  • Research: The compound's properties are being investigated for potential uses in drug development and as a precursor for biologically active compounds.

Cis-Cyclobutane-1,2-dicarboxylic acid shares similarities with other dicarboxylic acids and cycloalkane derivatives. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Trans-Cyclobutane-1,2-dicarboxylic acidDicarboxylic AcidMore stable than the cis isomer; easier to synthesize
Maleic AcidUnsaturated Dicarboxylic AcidContains a double bond; reactive in polymer chemistry
Fumaric AcidUnsaturated Dicarboxylic AcidGeometric isomer of maleic acid; used in food industry
Succinic AcidLinear Dicarboxylic AcidCommonly found in biological systems; involved in metabolism

Cis-Cyclobutane-1,2-dicarboxylic acid is unique due to its cyclic structure and specific stereochemistry, which influences its reactivity and potential applications compared to linear or unsaturated dicarboxylic acids.

XLogP3

-0.2

Melting Point

131.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(1R,2S)-cyclobutane-1,2-dicarboxylic acid

Dates

Modify: 2023-08-15

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